![molecular formula C12H19NO3 B7554570 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid](/img/structure/B7554570.png)
1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid, also known as EPC or CX-5461, is a small molecule inhibitor that has been developed as a potential anticancer drug. It works by targeting RNA polymerase I, a key enzyme responsible for the transcription of ribosomal RNA. This leads to the inhibition of ribosome biogenesis, which in turn induces cell cycle arrest and apoptosis in cancer cells.
Wirkmechanismus
1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid works by inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to the inhibition of ribosome biogenesis, which in turn induces cell cycle arrest and apoptosis in cancer cells. 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid has been shown to selectively target cancer cells, while sparing normal cells, which is a desirable characteristic for anticancer drugs.
Biochemical and physiological effects:
1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells, which is associated with the inhibition of ribosome biogenesis. It has also been shown to inhibit tumor growth in preclinical models of cancer. In addition, 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid has been shown to enhance the antitumor activity of other anticancer drugs, such as gemcitabine and cisplatin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid is its selectivity for cancer cells, which makes it a promising candidate for anticancer drug development. However, its mechanism of action is complex and involves multiple steps, which may limit its use in certain experimental settings. In addition, the synthesis of 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid is complex and may be challenging for some laboratories.
Zukünftige Richtungen
There are several future directions for the development of 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid as an anticancer drug. One area of research is the identification of biomarkers that can predict response to 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid, which would help to identify patients who are most likely to benefit from treatment. Another area of research is the development of more efficient synthesis methods for 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid, which would make it more accessible for laboratory studies. Finally, the combination of 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid with other anticancer drugs is an area of active research, as it has the potential to enhance the efficacy of existing treatments.
Synthesemethoden
The synthesis of 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of 3-ethylpiperidine with a Boc group. This is followed by the alkylation of the piperidine nitrogen with 1-bromo-3-chloropropane, which introduces the cyclopropane ring. The Boc group is then removed, and the resulting amine is reacted with cyclopropanecarboxylic acid to give 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid has been extensively studied for its anticancer properties, particularly in hematological malignancies such as multiple myeloma and acute myeloid leukemia. It has also shown promising results in solid tumors such as ovarian cancer and breast cancer. In addition, 1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid has been investigated for its potential use in combination with other anticancer drugs to enhance their efficacy.
Eigenschaften
IUPAC Name |
1-(3-ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-9-4-3-7-13(8-9)10(14)12(5-6-12)11(15)16/h9H,2-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTLBUUITWOXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)C(=O)C2(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethylpiperidine-1-carbonyl)cyclopropane-1-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.